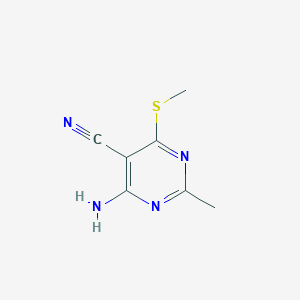

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Description

Propriétés

IUPAC Name |

4-amino-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSJZNUNABMWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)SC)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369421 | |

| Record name | 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135158-59-7 | |

| Record name | 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation of Acetamidine Hydrochloride with Bis(methylthio)methylene Malononitrile

The most widely documented method involves refluxing acetamidine hydrochloride (1) and bis(methylthio)methylene malononitrile (2) in dimethylformamide (DMF) with anhydrous potassium carbonate.

Procedure :

-

Reagents :

-

Acetamidine hydrochloride (0.01 mol)

-

Bis(methylthio)methylene malononitrile (0.01 mol)

-

Anhydrous K₂CO₃ (10 mg)

-

DMF (10 mL)

-

-

Reaction Conditions :

-

Reflux at 120°C for 6 hours.

-

Progress monitored via thin-layer chromatography (TLC).

-

-

Workup :

-

Cool the mixture, pour into ice-cold water, and filter the precipitate.

-

Recrystallize from DMF-ethanol (2:8) to obtain gray crystals.

-

Key Data :

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of acetamidine’s amidine group on the electrophilic carbon of bis(methylthio)methylene malononitrile, followed by cyclization and elimination of methyl mercaptan (Figure 1).

Alternative Synthetic Approaches

While the condensation method dominates literature, alternative routes include:

-

Nucleophilic Substitution : Replacing methylsulfanyl groups in preformed pyrimidine cores. For example, 4-chloro-2,6-bis(methylthio)pyrimidine-5-carbonitrile reacts with amines, but this method is less efficient for the target compound.

-

Post-Synthetic Modifications : 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile itself is used to synthesize imidazo[1,2-c]pyrimidines via reactions with ethylenediamine.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

-

Solvent Choice : DMF enhances reactant solubility and stabilizes intermediates.

-

Catalyst : Anhydrous K₂CO₃ neutralizes HCl liberated from acetamidine hydrochloride, driving the reaction forward.

-

Temperature : Prolonged reflux ensures complete cyclization.

Characterization and Analytical Data

Spectroscopic Validation

| Technique | Data |

|---|---|

| IR (KBr, cm⁻¹) | 2235 (C≡N stretch), 3359 (NH₂ asymmetric stretch) |

| ¹H NMR (DMSO-d₆) | δ 2.38 (s, 3H, CH₃), 2.53 (s, 3H, SCH₃), 7.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ 11.84 (SCH₃), 25.98 (CH₃), 81.79 (C-CN), 114.54 (CN), 162.59–172.10 (C=N) |

| EI-MS (m/z) | 180 [M⁺] |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄S |

| Molecular Weight | 180 g/mol |

| Appearance | Gray crystalline solid |

| Yield | 72.17% |

| Melting Point | 135–136°C |

Applications in Subsequent Derivative Synthesis

The compound’s methylsulfanyl group is highly reactive, enabling diverse derivatizations:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS Number: 2032-94-0) is a pyrimidine derivative that has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and potential applications across different fields, supported by case studies and data tables.

Physical Properties

- Appearance: Typically exists as a solid.

- Solubility: Solubility characteristics vary depending on the solvent used.

Pharmaceutical Applications

This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of:

- Antiviral Agents: Research indicates that compounds with similar structures exhibit antiviral properties, suggesting potential applications in treating viral infections.

- Anticancer Drugs: Preliminary studies have shown that this compound may inhibit tumor growth, warranting further investigation into its efficacy against various cancer cell lines.

Agricultural Applications

The compound has also been evaluated for its role in agriculture:

- Herbicides: Its structural analogs have been explored as herbicides due to their ability to inhibit specific enzymes in plants.

- Fungicides: Research shows potential fungicidal activity, making it a candidate for developing new agricultural fungicides.

Material Science

In material science, derivatives of this compound are being investigated for:

- Polymer Additives: Enhancing the properties of polymers through incorporation of pyrimidine derivatives.

- Conductive Materials: Potential applications in organic electronics due to their electronic properties.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral activity of a series of pyrimidine derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute investigated the effects of this compound on various cancer cell lines. The findings demonstrated that it inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Case Study 3: Agricultural Efficacy

A field study assessed the herbicidal efficacy of related compounds against common weeds. The results showed that these compounds could effectively reduce weed biomass without harming crop yield, indicating their utility in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with biological macromolecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic sites on enzymes or nucleic acids. This interaction can inhibit enzyme activity or interfere with nucleic acid synthesis, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Features :

- IR spectra show a characteristic NH stretch at ~3350 cm⁻¹ and a C≡N stretch at ~2220 cm⁻¹ .

- ^1H NMR reveals a singlet for the methyl group at δ2.13 ppm and a broad NH2 signal at δ3.71 ppm .

Comparison with Structurally Similar Pyrimidine Derivatives

Derivatives via Nucleophilic Substitution at Position 6

Replacement of the 6-methylsulfanyl group with alkyl/aryl amines generates analogs with modified biological and physicochemical properties (Table 1).

Table 1: 6-Substituted Derivatives of 4-Amino-2-methylpyrimidine-5-carbonitrile

Key Observations :

- Alkylamino derivatives (e.g., 2a, 2c) exhibit lower melting points compared to the parent compound, likely due to reduced crystallinity from flexible side chains .

- Aryl-substituted analogs (e.g., 5k) show enhanced antidiabetic activity, attributed to π-π interactions with target receptors .

Derivatives with Varied Substituents at Positions 2 and 4

Modifications at positions 2 and 4 significantly alter electronic properties and bioactivity (Table 2).

Table 2: Pyrimidinecarbonitriles with Diverse Substituents

Key Observations :

- Chloro-substituted derivatives (e.g., 4h) demonstrate potent antitubercular activity due to enhanced electrophilicity .

- Thiazole-containing analogs (e.g., LUF6976) exhibit rapid receptor dissociation (RT = 1 min), enabling tunable pharmacokinetics .

Antitubercular Activity

The methylsulfanyl group in 1 contributes to moderate activity against M. tuberculosis. In contrast, chloro- and thienyl-substituted derivatives (e.g., 4h, 4g) show improved efficacy, likely due to increased membrane permeability and target binding .

Receptor Binding Kinetics

- LUF6976 (RT = 1 min) vs. LUF7050 (RT = 1 h): Minor structural changes (morpholinothiazole vs. iodophenylthiazole) drastically alter residence times, emphasizing the role of substituent hydrophobicity .

Activité Biologique

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in pharmaceutical applications, particularly in antimicrobial and anticancer activities. This article reviews its biological activity, synthesizing findings from various studies, and presenting data in tables to enhance clarity.

Chemical Structure and Properties

The compound has the molecular formula CHNS and a molecular weight of approximately 180.23 g/mol. Its structure features:

- Amino group at the 4-position

- Methyl group at the 2-position

- Methylsulfanyl group at the 6-position

- Carbonitrile group at the 5-position

These functional groups contribute to its reactivity and biological interactions, making it a candidate for further pharmacological studies .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study by Vartale et al. (2016) demonstrated that derivatives of this compound showed significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The synthesis involved nucleophilic substitutions that enhanced its antimicrobial efficacy .

Table 1: Antimicrobial Activity of Derivatives

| Compound Derivative | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| 4-Amino-2-methyl-6-(methylsulfanyl) | E. coli | 15 |

| 4-Amino-2-methyl-6-(methylsulfanyl)-pyrrolidine derivative | S. aureus | 18 |

| 4-Amino-2-methyl-6-(methylsulfanyl)-phenyl derivative | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may inhibit the growth of specific cancer cell lines, including those from lung and colon cancers. For example, a recent study indicated that certain derivatives exhibited lower IC values against HCT116 colon cancer cells compared to standard chemotherapeutics .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Compound Tested | IC (µg/mL) | Reference |

|---|---|---|---|

| HCT116 | 4-Amino-2-methyl-6-(methylsulfanyl) | 43 | |

| A549 | 4-Amino-2-methyl-6-(methylsulfanyl) | 193.93 | |

| HL-60 | Phenyl derivative | 10.7 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. The amino and carbonitrile groups enhance these interactions, potentially leading to therapeutic effects against infections and tumors . Further research is needed to elucidate these mechanisms comprehensively.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. A common method involves refluxing di(methylthio)methylene malononitrile with acetamidine hydrochloride in the presence of sodium ethoxide, yielding the target compound (64% yield, m.p. 258–260°C) . Alternative routes include reacting 2-methylthiopyrimidines with amines (e.g., phenethylamine) under reflux, followed by acidification and crystallization (e.g., 70% yield for derivative 5k) . Key factors affecting yields include:

- Reaction time : Prolonged reflux (e.g., 12–24 hours) improves substitution of methylsulfanyl groups.

- Solvent system : Pyridine or ethanol enhances solubility of intermediates .

- Amine selection : Bulky amines (e.g., cyclohexylamine) may reduce yields due to steric hindrance .

| Derivative | Conditions | Yield | Reference |

|---|---|---|---|

| Compound 5k | Reflux (phenethylamine, HCl) | 70% | |

| Compound 1 | Sodium ethoxide, ethanol | 64% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

IR spectroscopy identifies functional groups:

- NH₂ stretches : 3410–3329 cm⁻¹ (asymmetric/symmetric) .

- C≡N stretch : ~2212 cm⁻¹ . ¹H-NMR reveals substitution patterns:

- NH₂ protons : δ 5.10–6.00 ppm (exchangeable, broad singlet) .

- Methylsulfanyl (SCH₃) : δ 2.40–2.90 ppm (singlet or triplet) . Mass spectrometry confirms molecular weight:

- Base peak at m/z 349.12 (M⁺) for compound 5k . Discrepancies in melting points (e.g., 161°C vs. 258°C) may arise from polymorphism or solvent purity; cross-validate with elemental analysis (e.g., C: 65.10% observed vs. 65.24% calculated) .

Q. What are the common biological targets evaluated for this compound and its derivatives?

Derivatives exhibit antidiabetic activity via α-glucosidase inhibition and antileishmanial properties. For example:

- Compound 5k : IC₅₀ values against α-glucosidase correlate with electron-withdrawing substituents (e.g., 4-chlorophenyl) .

- Compound 21 (analog) : Antileishmanial IC₅₀ = 1.87 μM via nitroquinazoline scaffold interactions . In vitro assays typically use enzyme inhibition protocols with spectrophotometric monitoring (e.g., p-nitrophenyl substrate hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Contradictions in NMR/IR peaks (e.g., NH₂ proton shifts varying by 0.5 ppm) often stem from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding .

- Tautomerism : Amino-pyrimidine tautomers (e.g., imino vs. amino forms) shift NH₂ signals . Mitigation strategies :

- Use deuterated solvents consistently.

- Perform variable-temperature NMR to identify tautomeric equilibria .

- Cross-reference with X-ray crystallography (e.g., planar pyrimidine core confirmed in ).

Q. What mechanistic insights explain the selectivity of nucleophilic aromatic substitution (SNAr) in synthesizing N²-aryl derivatives?

SNAr proceeds via a Meisenheimer complex intermediate, where electron-withdrawing groups (e.g., C≡N) activate the pyrimidine ring. Key observations:

- Regioselectivity : Substitution occurs at C2 due to lower electron density (vs. C4/C6) .

- No metal catalysis required : Reactions proceed under mild conditions (e.g., 80°C, 6 hours) with aryl amines .

- Side reactions : Halide displacement at C6 is negligible, ensuring product purity .

| Reaction Parameter | Impact on Selectivity |

|---|---|

| Electron-deficient aryl amines | Accelerates SNAr via enhanced nucleophilicity |

| Polar aprotic solvents (DMF) | Stabilize Meisenheimer complex |

Q. How can reaction yields be optimized for water-sensitive intermediates in derivative synthesis?

Critical steps :

- Moisture control : Use anhydrous solvents (e.g., ethanol dried over molecular sieves) .

- Acidification : Add dilute HCl dropwise to avoid premature precipitation .

- Crystallization : Ethanol/water mixtures (5:5) improve crystal purity . Case study : Derivative 4h (4-chlorophenyl) achieved 100% yield via controlled HCl addition and ethanol recrystallization .

Q. What computational methods support the design of novel derivatives with enhanced bioactivity?

- DFT calculations : Predict electronic effects of substituents (e.g., nitro groups enhance antileishmanial activity via charge transfer) .

- Molecular docking : Simulate binding to α-glucosidase (PDB: 5NN8) to prioritize substituents .

- QSAR models : Correlate logP values (e.g., ~2.5 for compound 5k) with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.